N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide
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Overview
Description
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amidation reaction, where an appropriate amine reacts with a carboxylic acid derivative.
Acetylation: The final step involves the acetylation of the piperidine ring to form the acetamide group.
Industrial Production Methods
Industrial production of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Biochemistry: It is used as a tool to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)formamide
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)butyramide
Uniqueness
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Biological Activity
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetamide and an aminopropanoyl group. Its molecular formula is C11H18N2O and it has a molecular weight of approximately 214.28 g/mol. The structural characteristics of this compound contribute to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction: It has the potential to modulate receptor functions, which can affect physiological processes.
- Therapeutic Applications: Studies suggest it could be beneficial in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
In Vitro Studies
- Anticancer Activity: In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cells when treated with the compound, indicating its potential as an anticancer agent.
- Antimicrobial Properties: Preliminary screening revealed that the compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated that the compound could effectively bind to enzyme active sites, which supports its role as an enzyme modulator .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
SFGZTALXYLAASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.